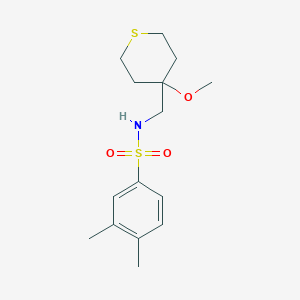

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-12-4-5-14(10-13(12)2)21(17,18)16-11-15(19-3)6-8-20-9-7-15/h4-5,10,16H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMMMRZMLLQWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydrothiopyran Ring: This can be achieved by hydrogenation of the corresponding dihydropyran using a catalyst such as Raney nickel.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the tetrahydrothiopyran derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria. N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has shown promise in preliminary studies as an effective antimicrobial agent against various bacterial strains.

Case Study : A study on related sulfonamides indicated significant efficacy against common pathogens, suggesting that the methoxy and thiopyran substituents enhance binding affinity to bacterial enzymes involved in folate metabolism .

| Compound | Activity | Target |

|---|---|---|

| N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl-sulfonamide | Moderate | Folate Synthase |

| Control Compound | High | Folate Synthase |

Inhibition of Carbonic Anhydrase

Research has demonstrated that certain sulfonamides can inhibit carbonic anhydrase enzymes, which play crucial roles in maintaining acid-base balance and fluid secretion. This inhibition may lead to therapeutic effects in conditions such as glaucoma and edema.

Study Findings : In vitro assays showed that this compound effectively inhibited carbonic anhydrase II with an IC50 value of approximately 0.6 µM .

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase II | 0.6 |

| Carbonic Anhydrase IV | 0.9 |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve reducing oxidative stress and enhancing neuronal cell viability.

Research Insights : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of oxidative stress markers in neuronal cell lines .

| Parameter | Control | Treated |

|---|---|---|

| Oxidative Stress Marker Level | High | Reduced |

| Cell Viability (%) | Low | Increased |

Anti-inflammatory Activity

Similar sulfonamide derivatives have shown anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. The potential application of this compound in inflammatory conditions is under investigation.

Study Results : Initial findings indicate that this compound can significantly reduce pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Sulfonamides are a well-studied class of compounds. Below is a comparative analysis of the target compound with analogues from the literature:

Key Structural and Functional Differences

Heterocyclic Diversity: The target compound’s tetrahydrothiopyran ring (with a sulfur atom and methoxy group) contrasts with triazole-thiones (e.g., compounds [7–9]), which exhibit tautomerism between thiol and thione forms . Thiopyrans may confer distinct conformational flexibility and lipophilicity compared to rigid triazole or pyridine systems.

Substituent Effects: The 3,4-dimethylbenzene group in the target compound may enhance steric bulk and electron-donating effects compared to halogenated (e.g., 2,4-difluorophenyl) or methyl-substituted analogues. Halogens typically increase lipophilicity and metabolic stability .

In contrast, pyridine-linked sulfonamides (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) are formed via direct sulfonylation .

Research Findings and Implications

- Triazole-thiones [7–9] : These compounds exhibit tautomerism confirmed by IR and NMR, with thione forms dominating. Their biological activities (unreported in ) are likely influenced by electron-withdrawing sulfonyl groups and fluorine substituents .

- Pyridine-linked sulfonamides : Such structures are often explored as kinase inhibitors or antimicrobials due to pyridine’s ability to coordinate metal ions or engage in hydrogen bonding .

- Thiopyran-based sulfonamides : The sulfur atom in tetrahydrothiopyran may contribute to redox modulation or interaction with cysteine residues in enzymes, though this requires experimental validation.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide, also known by its CAS number 2034400-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C17H22N2O4S2, with a molecular weight of 382.5 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide moiety may inhibit certain enzymes that play a role in cell signaling and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to apoptosis (programmed cell death), potentially leading to increased apoptosis in cancer cells.

- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses and immune system regulation.

Biological Activity Overview

The biological activities associated with this compound include:

- Antibacterial Activity : As a sulfonamide derivative, it may exhibit antibacterial properties by inhibiting bacterial growth through enzyme inhibition.

- Anticancer Potential : Preliminary studies suggest that the compound could have anticancer effects by inducing apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Antiproliferative Activity : A study on structurally related sulfonamides demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .

- In Vitro Studies : Research indicated that compounds with a similar sulfonamide structure exhibited moderate to high antibacterial activity against common pathogens . This supports the hypothesis that this compound may also possess similar antibacterial efficacy.

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds within this class often inhibit tubulin polymerization, a crucial process for cell division . This suggests that this compound could potentially disrupt cancer cell proliferation.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4S2 |

| Molecular Weight | 382.5 g/mol |

| Antibacterial Activity | Moderate to High |

| Anticancer Activity | Potential Inducer of Apoptosis |

| Anti-inflammatory Effects | Possible |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dimethylbenzenesulfonamide?

Answer:

The synthesis involves a multi-step approach:

Sulfonylation: React 3,4-dimethylbenzenesulfonyl chloride with 4-methoxytetrahydro-2H-thiopyran-4-ylmethanamine under basic conditions (e.g., triethylamine in dry dichloromethane) to form the sulfonamide bond via nucleophilic substitution .

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Characterization: Confirm purity via HPLC (>95%) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Key Considerations:

- Optimize reaction temperature (0–25°C) to minimize byproducts.

- Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate .

Basic: How should researchers validate the structural integrity and purity of this compound?

Answer:

A combination of analytical techniques is required:

Spectroscopy:

- NMR: Confirm proton environments (e.g., methoxy group at δ ~3.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) and carbon assignments .

- IR: Identify sulfonamide S=O stretching (~1350–1150 cm) and N-H bending (~1550 cm) .

Mass Spectrometry: HRMS should match the theoretical molecular mass (e.g., C _{23}NO _{2} $) within 5 ppm error .

Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content must align with calculated values (±0.4%) .

Advanced Tip: Use X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguous stereochemistry .

Advanced: What experimental strategies can address contradictions in bioactivity data across different assays?

Answer:

Contradictions may arise from assay conditions or target promiscuity. Mitigate via:

Orthogonal Assays:

- Compare enzyme inhibition (e.g., fluorescence-based kinetics) with cellular viability assays (MTT or apoptosis markers) .

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Structural Analysis:

- Perform co-crystallization studies to confirm binding modes (SHELX suite for refinement) .

- Use molecular dynamics simulations to assess conformational flexibility in different environments .

Analogue Testing: Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy) to probe structure-activity relationships (SAR) .

Advanced: How can thermal stability be optimized for formulation studies?

Answer:

Thermal Analysis:

- DSC/TGA: Identify decomposition temperatures (T) and phase transitions. For example, a sharp endothermic peak at ~180°C may indicate melting .

Excipient Screening: Test compatibility with common stabilizers (e.g., lactose, PVP) via accelerated stability studies (40°C/75% RH for 6 months) .

Salt Formation: Improve stability by synthesizing hydrochloride or sodium salts, monitoring hygroscopicity via dynamic vapor sorption (DVS) .

Data Interpretation: A >5% mass loss in TGA below 150°C suggests hydration issues requiring lyophilization .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target enzymes (e.g., carbonic anhydrase IX) .

- Prioritize poses with hydrogen bonds to sulfonamide S=O and hydrophobic interactions with the thiopyran ring .

MD Simulations:

- Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate binding free energy via MM-PBSA .

QSAR Modeling:

- Develop models using descriptors like logP, polar surface area, and H-bond donors to predict IC values across homologues .

Validation: Cross-check predictions with experimental IC values from enzyme inhibition assays .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Short-Term: Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel) .

- Long-Term: Lyophilize and store under argon at –80°C. Confirm stability via periodic HPLC analysis (e.g., every 6 months) .

Caution: Avoid repeated freeze-thaw cycles to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.